(4-Chloro-pyrimidin-2-yl)-isopropyl-amine

Description

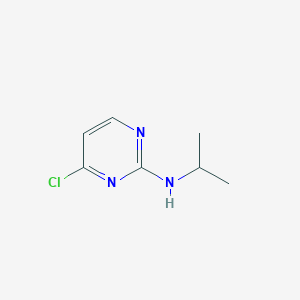

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5(2)10-7-9-4-3-6(8)11-7/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLDVMUJJXJBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604643 | |

| Record name | 4-Chloro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71406-60-5 | |

| Record name | 4-Chloro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 4 Chloro Pyrimidin 2 Yl Isopropyl Amine Derivatives

Influence of the Isopropyl Group on Biological Activity and Selectivity

The N-isopropyl group at the C2-position of the pyrimidine (B1678525) ring plays a significant role in modulating the biological activity and selectivity of these derivatives, primarily through steric and lipophilic interactions within the target's binding site. While direct SAR studies on (4-Chloro-pyrimidin-2-yl)-isopropyl-amine are not extensively published, analysis of related 2-N-alkyl-4-chloropyrimidine series provides valuable insights.

The size and branching of the alkyl substituent at this position are critical. For instance, in the development of p21-activated kinase 1 (PAK1) inhibitors, increasing the bulk from an ethyl group to a larger ethyl sulfone substituent resulted in a four-fold increase in potency and significantly enhanced selectivity against key off-target kinases. Current time information in Henderson County, US. This suggests that the pocket accommodating the 2-amino substituent can tolerate and even benefit from increased steric bulk, which can lead to more specific interactions and improved selectivity.

In a series of 2,4-diaminopyrimidine (B92962) inhibitors of MAP kinase-activated protein kinase 2 (MK2), the nature of the group at the 2-amino position was also shown to be a key determinant of activity. While this series focused on larger, more complex substituents than a simple isopropyl group, the principle of optimizing interactions in this region remains central.

The isopropyl group itself offers a balance of moderate lipophilicity and a specific steric footprint. Compared to a smaller methyl or ethyl group, the branched nature of the isopropyl moiety can restrict the conformational freedom of the molecule, potentially locking it into a more bioactive conformation. Conversely, larger or more linear alkyl groups may introduce steric clashes or unfavorable interactions within the binding pocket. The availability of commercial analogs with varying N-alkyl groups, such as ethyl, cyclopropyl, and tert-butyl, facilitates the exploration of this specific SAR aspect. bldpharm.com

Table 1: Comparison of N-Alkyl Substituents on the 2-Aminopyrimidine (B69317) Scaffold This table is illustrative, based on general principles of medicinal chemistry, as direct comparative bioactivity data for the specific title compound's analogs were not available in the searched literature.

| N-Alkyl Substituent | Key Features | Potential Impact on Activity/Selectivity |

| Methyl | Small, minimal steric hindrance | May not provide sufficient interaction for high potency. |

| Ethyl | Slightly larger, increased lipophilicity | Often a starting point for SAR exploration. |

| Isopropyl | Branched, moderate bulk and lipophilicity | Can provide optimal fit and conformational restriction. |

| Cyclopropyl | Small, rigid, introduces sp3 character | Can explore different vectors within the binding pocket. |

| tert-Butyl | Bulky, significant steric hindrance | May be too large for some binding sites, but can enhance selectivity if accommodated. |

Impact of Substituents on the Pyrimidine Ring

The substitution pattern on the pyrimidine ring is a cornerstone of the SAR for this class of compounds. Beyond the essential 2-isopropylamino and 4-chloro groups, further modifications at other positions can dramatically influence potency and selectivity.

Halogenation: The chlorine atom at the C4 position is a common feature in many pyrimidine-based kinase inhibitors. It often serves as a key interaction point or a reactive handle for further chemical modification. In a series of covalent inhibitors for the kinase MSK1, the presence of a chlorine atom on the pyrimidine was found to be crucial for activity. nih.gov Specifically, deletion of the 2-Cl-atom in a dichloropyrimidine scaffold led to a nearly 100-fold reduction in activity. nih.gov Replacing the 2-Cl with fluorine increased potency 10-fold, while bromine was equipotent, indicating a high sensitivity to the electronic and steric nature of the substituent at this position. nih.gov In another study on anticancer pyrimidine derivatives, a derivative with a bromophenyl piperazine (B1678402) moiety at the C4 position exhibited the highest activity against both colon and breast cancer cell lines. nih.gov

Alkyl and Aryl Groups: Introduction of alkyl or aryl groups at the C5 or C6 positions of the pyrimidine ring can modulate the compound's properties. In the design of CDK9 inhibitors based on a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold, substitutions at the C5-position of the pyrimidine were explored to enhance potency and selectivity. acs.org These modifications can provide additional van der Waals contacts, tune the electronics of the ring system, or orient other parts of the molecule for optimal binding. For example, the presence of a methyl group at the C6 position is a common modification, as seen in the analog (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine. echemi.com

Table 2: Effect of Pyrimidine Ring Substitution on Biological Activity This table synthesizes findings from various pyrimidine inhibitor studies.

| Position | Substituent Type | General Effect on Activity | Reference |

| C4 | Chloro | Often crucial for activity, acts as a leaving group or interaction point. | nih.gov |

| C5 | Halogen, Small Alkyl | Can significantly modulate potency and selectivity by occupying a specific pocket. | acs.org |

| C5 | Dichlorophenyl | In one series, this substituent was part of the core structure of potent MSK1 inhibitors. | nih.gov |

| C6 | Methyl | Can enhance binding through hydrophobic interactions. | echemi.com |

| C2, C5 | Halogen (e.g., Cl, F, Br) | Potency is highly sensitive to the nature of the halogen at these positions. | nih.gov |

Conformational Analysis and SAR Implications

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. These molecules typically bind to the ATP-binding site of kinases, and their ability to adopt a specific, low-energy conformation that is complementary to the target's topography is essential for high-affinity binding.

Computational modeling and X-ray crystallography studies on related pyrimidine-based inhibitors have provided significant insights. For instance, the crystal structure of tubulin in complex with pyridopyrimidine inhibitors revealed that the pyrimidine portion forms water-mediated hydrogen bonds with key residues in the binding site. nih.gov Similarly, X-ray structures of 2,4-diaminopyrimidine inhibitors bound to MK2 highlighted a unique inhibitor binding mode that guided further optimization. nih.gov

In many kinase inhibitors, the 2-aminopyrimidine moiety acts as a "hinge-binder," forming one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. The planarity of the pyrimidine ring, coupled with the specific orientation of the N-isopropyl group and the C4-substituent, dictates the geometry of these interactions. The isopropyl group, for example, can influence the dihedral angle between the pyrimidine ring and the N-H bond, which can be critical for achieving the correct hydrogen bonding pattern.

Computational studies on 2-amino-4-chloro-pyrimidine derivatives have been used to predict their binding modes and interaction energies with target proteins, such as the main protease of SARS-CoV-2. nih.gov Such in-silico models help to rationalize observed SAR and guide the design of new analogs with improved conformational properties for target engagement.

Identification of Key Pharmacophoric Features

Based on SAR and structural studies of various inhibitors built upon the this compound scaffold, a general pharmacophore model can be proposed. This model outlines the essential structural features required for biological activity, typically as kinase inhibitors.

The key pharmacophoric elements generally include:

A Heterocyclic Hinge-Binding Motif: The 2-aminopyrimidine core is the primary hinge-binder. The pyrimidine N1 and the exocyclic 2-amino group typically form two or three hydrogen bonds with the kinase hinge region.

A Hydrophobic Group at C2: The N-isopropyl group occupies a hydrophobic pocket adjacent to the hinge region. Its size and shape are important for potency and selectivity.

A Substituent at C4: The chlorine atom at the C4 position is directed towards the solvent-exposed region or a specific sub-pocket. It can be a key interaction point or a vector for adding larger substituents to improve properties like potency or cell permeability.

Substituents at C5: This position often points towards the "ribose pocket" of the ATP-binding site, and substitution here can be used to enhance potency and selectivity.

In the development of potent ALK/EGFR dual kinase inhibitors, a more complex molecule was built upon a 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino core, demonstrating how this fundamental scaffold can be elaborated with additional pharmacophoric elements to achieve high potency against multiple targets and overcome drug resistance. nih.gov

Strategies for Optimizing Potency, Efficacy, and Selectivity

The optimization of lead compounds derived from the this compound scaffold involves a multi-pronged approach, leveraging the SAR insights discussed previously.

Structure-Based Drug Design (SBDD): As demonstrated in the optimization of PAK1 and MK2 inhibitors, obtaining X-ray co-crystal structures of inhibitors bound to their target kinase is a powerful strategy. Current time information in Henderson County, US.nih.gov These structures reveal the precise binding mode and identify opportunities for optimization, such as filling unoccupied pockets or displacing unfavorable water molecules. For example, SBDD was used to design bis-anilino pyrimidine PAK1 inhibitors with greatly improved potency and kinase selectivity. Current time information in Henderson County, US.

Modulating Physicochemical Properties: Optimization often involves fine-tuning properties like lipophilicity (LogP), ligand efficiency (LE), and metabolic stability. In the PAK1 inhibitor series, a reduction in lipophilicity was successfully employed to lower clearance and generate a compound suitable for in vivo studies. Current time information in Henderson County, US.

Exploiting Selectivity Pockets: Achieving selectivity against a panel of related kinases is a major challenge. This is often accomplished by designing substituents that specifically interact with non-conserved residues among different kinases. For CDK9 inhibitors, attaching functional groups to the C5-position of the pyrimidine or the C4-thiazol moiety was a successful strategy for improving selectivity over the closely related CDK2. acs.org

Covalent Inhibition: For kinases that possess a suitably located cysteine residue, designing inhibitors that can form a covalent bond can lead to enhanced potency and prolonged duration of action. The 4-chloro-pyrimidine moiety can act as a reactive electrophile for such a purpose, as explored in the development of covalent MSK1 inhibitors. nih.gov

By systematically applying these strategies, the this compound scaffold can be effectively optimized from a simple starting fragment into a highly potent, selective, and pharmacologically effective drug candidate.

Computational Chemistry and Cheminformatics Studies

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.com It is widely used to understand the binding mechanism of ligands with their protein targets. Studies on chloro-pyrimidine derivatives have utilized docking to identify potential biological targets and analyze binding interactions.

For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro, PDB ID: 6LU7), a crucial enzyme for viral replication. nih.gov Docking studies revealed that these derivatives could fit into the active site of the protease, with binding energies indicating a strong affinity. nih.gov Similarly, pyrimidine-based derivatives have been docked against Focal Adhesion Kinase (FAK, PDB ID: 6I8Z), a target in cancer therapy, showing good binding energy through hydrogen bonds and hydrophobic interactions with key residues like Cys502, Ile428, and Leu553. rsc.org Other targets successfully investigated with pyrimidine (B1678525) derivatives include dihydrofolate reductase (DHFR) and telomerase, highlighting the scaffold's versatility. researchgate.netnih.gov

The results from these docking simulations are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent inhibitors. remedypublications.com

Table 1: Molecular Docking Results for Chloro-Pyrimidine Derivatives and Related Structures

| Derivative Class | Protein Target | PDB ID | Top Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 2-amino-4-chloro-pyrimidine derivative | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -8.12 | Not Specified | nih.gov |

| Pyrimidine-based derivatives | Focal Adhesion Kinase (FAK) | 6I8Z | Good | Cys502, Ile428, Leu553, Leu567, Leu501 | rsc.org |

| Chloropyrazine-tethered pyrimidine | Dihydrofolate Reductase (DHFR) | 1U72 | -6.834 | Phe34 | researchgate.net |

| 2-chloro-pyridine derivative | Telomerase | 3DU6 | Not Specified | Not Specified | nih.gov |

| Imidazo[1,2-a]pyrimidine (B1208166) derivative | Human ACE2 & SARS-CoV-2 Spike | 7U0N | -9.1 (ACE2) | Not Specified | nih.gov |

Molecular Dynamics (MD) Simulations to Elucidate Ligand-Target Interactions

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. These simulations analyze the physical movements of atoms and molecules over time, helping to confirm the stability of the interactions predicted by docking. rsc.org

For pyrimidine derivatives designed as FAK inhibitors, MD simulations were conducted to verify the stability of the ligand-protein complex. rsc.org The results confirmed that the compounds remained stably bound within the active site, validating the docking poses. rsc.org In another study, MD simulations were applied to 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDK2/4/6). nih.gov These simulations provided a comprehensive analysis of the structure-activity relationships and the stability of the interactions, which is information that static docking models alone cannot provide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal is to predict the activity of new, unsynthesized compounds. nih.gov

For pyrimidine-related structures, 3D-QSAR studies have been successfully applied. In one such study on pyrimidine-based FAK inhibitors, a 3D-QSAR model was developed to guide the design of new and more effective compounds. rsc.org Another study on 1,3,5-triazine (B166579) derivatives, which are structurally related to pyrimidines, used stepwise multiple linear regression to build statistically significant and predictive QSAR models for cytotoxic activity against several cancer cell lines. nih.gov These models rely on calculating molecular descriptors (e.g., topological, conformational) and correlating them with observed activity. nih.gov Such predictive models are invaluable for prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov

In Silico ADMET Prediction for Drug Candidate Prioritization

Before a compound can become a drug, it must exhibit acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction tools are used early in the drug discovery process to filter out candidates that are likely to fail later due to poor pharmacokinetic profiles or toxicity. nih.gov

Studies on 2-amino-4-chloro-pyrimidine derivatives have utilized online tools like SwissADME and pkCSM to predict their drug-likeness and pharmacokinetic properties. nih.gov Predictions for these derivatives showed high gastrointestinal (GI) absorption and a bioavailability score of 0.55. nih.gov While most derivatives were predicted to cross the blood-brain barrier, they were also found to be non-sensitizing to the skin and free of AMES toxicity, which indicates a lower potential for being mutagenic. nih.gov Similar in silico analyses on other pyrimidine derivatives have predicted good oral bioavailability and low toxicity, supporting their potential as drug candidates. rsc.orgnih.gov

Table 2: Predicted ADMET Properties for Chloro-Pyrimidine Derivatives

| ADMET Property | Predicted Outcome/Value | Significance | Reference |

|---|---|---|---|

| GI Absorption | High | Good absorption from the gut after oral administration. | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Permeable (most derivatives) | Ability to cross into the central nervous system. | nih.gov |

| Skin Permeability (logKp) | Negative values | Suggests the derivatives are less permeable through the skin. | nih.gov |

| Bioavailability Score | 0.55 | Indicates good drug-like potential. | nih.gov |

| AMES Toxicity | Absent | Low probability of being a mutagen. | nih.gov |

| Skin Sensitization | No | Low probability of causing an allergic reaction on the skin. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable information on parameters like Frontier Molecular Orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and bond lengths. nih.govjchemrev.com

For pyrimidine derivatives, DFT calculations have been employed to understand their structural and electronic properties. Studies on triazolo[1,5-a]pyrimidine derivatives used DFT at the B3LYP/6-311+G(d,p) level to analyze electronic structures and compare optimized geometries with experimental X-ray data, finding excellent agreement. jchemrev.com For imidazo[1,2-a]pyrimidine derivatives, DFT calculations helped determine the energy of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP). nih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net These theoretical insights are crucial for understanding the molecule's behavior at an electronic level. nih.govjchemrev.com

Cheminformatics Approaches in Library Design and Virtual Screening

Cheminformatics combines computer and information science to solve problems in chemistry, particularly in drug discovery. It involves the design of compound libraries and the use of virtual screening to identify promising hits from large databases. remedypublications.com

Pharmacophore modeling, a key cheminformatics tool, is used to define the essential structural features required for a molecule to bind to a specific target. This model can then be used to screen virtual libraries for novel compounds that fit the pharmacophore. remedypublications.com Structure-based virtual screening is another powerful approach, where large compound databases are computationally docked into the active site of a target protein. This method was used to screen for potential inhibitors of the SARS-CoV-2 main protease, leading to the identification of pyrimidine-containing hits. nih.gov Collaborative virtual screening efforts have also been used to rapidly expand on initial hits, as demonstrated in the search for anti-leishmaniasis agents based on an imidazo[1,2-a]pyridine (B132010) core. nih.gov These approaches significantly accelerate the hit-to-lead process by focusing synthetic efforts on the most promising candidates. nih.gov

Patent Landscape and Intellectual Property in Relation to 4 Chloro Pyrimidin 2 Yl Isopropyl Amine

Analysis of Patented Synthetic Methods and Processes

The synthesis of substituted pyrimidines is a well-established field, with numerous patents claiming processes for the preparation of chlorinated pyrimidine (B1678525) intermediates. These methods are critical for the eventual synthesis of more complex, biologically active molecules. The preparation of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine, while not always explicitly detailed, can be inferred from general processes for analogous compounds.

A common patented strategy involves the chlorination of a pyrimidine ring system, followed by nucleophilic substitution. For instance, processes for preparing chloropyrimidines often start from hydroxypyrimidines (or their tautomeric keto forms) and utilize chlorinating agents like phosphoryl chloride (POCl₃) or phosgene (B1210022) (COCl₂). google.comgoogleapis.com Patent US5525724A describes an industrial-scale process for preparing chloropyrimidines from hydroxypyrimidines and POCl₃, often with the addition of an amine or amine hydrochloride to improve yields. google.com The process addresses the challenge of separating the resulting chloropyrimidine from the amine hydrochloride by using a solvent that selectively dissolves the product. google.com

Another patented approach involves the reaction of imidoyl chlorides with phosgene to produce chlorinated pyrimidines. googleapis.com These foundational patents protect the core manufacturing processes for key intermediates. Subsequent synthesis steps to introduce the isopropyl-amine group typically involve reacting a dichloropyrimidine, such as 2,4-dichloropyrimidine, with isopropylamine (B41738). The regioselectivity of this substitution can often be controlled by carefully managing reaction conditions.

A Chinese patent, CN102731414B, details a method for preparing a related compound, 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. google.com The key step in this patent is the chlorination of a hydroxyl-pyrimidine precursor using phosphorus oxychloride. google.com This highlights a recurring theme in the patent literature: the use of strong chlorinating agents to activate the pyrimidine ring for subsequent amination reactions.

The table below summarizes key patented methods relevant to the synthesis of the title compound and its precursors.

| Patent Number | Synthetic Method Description | Starting Materials | Key Reagents |

| US5525724A | Describes a process for preparing chloropyrimidines where the product is separated from an amine hydrochloride byproduct by selective dissolution. google.com | Hydroxypyrimidines | Phosphoryl chloride (POCl₃), Amine/Amine hydrochloride |

| EP1301489B1 | Details the synthesis of chlorinated pyrimidines, such as 4,6-dichloropyrimidine, by reacting imidoyl chlorides with phosgene. googleapis.com | Imidoyl chlorides | Phosgene (COCl₂) |

| CN102731414B | Preparation of 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl, involving a chlorination step of a hydroxy-pyrimidine intermediate. google.com | 4-[(4-hydroxy-2-pyrimidinyl)amino]benzonitrile | Phosphorus oxychloride (POCl₃) |

| WO2015079417A1 | Synthesis of various amino pyrimidine derivatives, which can involve the reaction of a chloro-pyrimidine with an amine. google.com | 5-(Benzyloxy)-6-chloropyrimidin-4-amine | Ammonium hydroxide |

Therapeutic Applications and Compound Claims in Existing Patents

The 2-aminopyrimidine (B69317) scaffold, of which this compound is a key example, is a privileged structure in drug discovery. It is frequently cited in patents for a wide range of therapeutic applications, primarily in oncology and immunology.

Patents often claim large genera of compounds encompassing this core structure, aiming to protect a broad chemical space. For example, patent WO2015079417A1 discloses novel amino pyrimidine derivatives that function as inhibitors of Bruton's tyrosine kinase (Btk). google.com These compounds are claimed for the treatment of autoimmune disorders, inflammatory diseases, and cancers. google.com The essential role of Btk in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus underscores the therapeutic potential of such inhibitors. google.com

Similarly, patent US8101623B2 describes substituted pyrrolo[2,3-d]pyrimidines as inhibitors of protein kinase B (PKB/AKT), which are useful in treating various cancers. google.com The claims in this patent cover a broad range of structures attached to the core, demonstrating a common strategy to maximize intellectual property protection. google.com Other patents link pyrimidine compounds to the treatment of undesirable cell proliferation, such as in cancer and rheumatism, highlighting their role as anti-proliferative agents. google.com

The therapeutic landscape for compounds containing the pyrimidine moiety is diverse, as summarized in the table below.

| Patent / Publication | Therapeutic Area | Mechanism of Action / Target | General Compound Class Claimed |

| WO2015079417A1 | Autoimmune disorders, inflammatory diseases, cancer google.com | Bruton's tyrosine kinase (Btk) inhibitor google.com | Amino pyrimidine derivatives google.com |

| US8101623B2 | Cancer google.com | Protein kinase B (PKB/AKT) inhibitor google.com | Substituted pyrrolo[2,3-d]pyrimidines google.com |

| US7378423B2 | Cancer, rheumatism google.com | Anti-proliferative agent google.com | Pyrimidine compounds google.com |

| J Med Chem. 2015;58(13):5189-207 | Cancer (including multidrug-resistant) nih.gov | Aurora kinase inhibitor nih.gov | N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine nih.gov |

| US9763941B2 | Melanoma nih.gov | Not specified | (S)-methyl (1-((4-(3-(5-chloro-2-fluoro-3-(methylsulfonamido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate nih.gov |

Strategic Considerations for Drug Discovery and Intellectual Property Development

The extensive patenting of pyrimidine derivatives necessitates a well-defined strategy for any new research and development program in this area. For a molecule like this compound, which often serves as a building block, the intellectual property strategy can be multifaceted.

First, there is an opportunity to develop and patent novel, more efficient, and greener synthetic routes. While the fundamental synthesis of chloropyrimidines is known, patents can still be obtained for processes that offer significant improvements, such as higher yields, reduced costs, fewer steps, or the use of less hazardous reagents. google.com Developing a novel crystalline form or salt of the final active pharmaceutical ingredient can also offer a new layer of patent protection, as these can have improved properties like stability or bioavailability. justia.comepo.org

Second, a key strategy is to use this compound as a scaffold to design novel derivatives with unique biological activities or improved pharmacological profiles. The existing patent landscape is crowded with broad Markush structures claiming numerous substituents on the pyrimidine core. google.com To secure new IP, researchers must identify and claim specific substitution patterns that confer unexpected advantages, such as enhanced potency, better selectivity against a panel of kinases, improved metabolic stability, or efficacy in treating new medical conditions. The discovery of compounds active against multidrug-resistant cancer cell lines, for example, represents a significant and patentable advance. nih.gov

Third, exploring new therapeutic indications for existing or novel pyrimidine compounds is a viable strategy. A compound initially developed as a cancer therapeutic might be repurposed for an inflammatory or autoimmune disease, providing a basis for a new use patent. google.comjustia.com This requires a deep understanding of the mechanism of action and the biological pathways modulated by the compound class.

Finally, freedom-to-operate (FTO) analysis is critical. Before commencing a drug discovery program, a thorough review of the existing patent landscape is necessary to ensure that the planned research does not infringe upon existing claims. Navigating this complex environment may involve licensing existing patents, designing around claimed chemical space, or challenging the validity of overly broad patents.

Future Directions and Emerging Research Avenues for 4 Chloro Pyrimidin 2 Yl Isopropyl Amine and Pyrimidine Based Scaffolds

Design and Synthesis of Next-Generation Pyrimidine (B1678525) Analogs with Improved Profiles

The development of novel pyrimidine-based drugs with enhanced efficacy and safety profiles is a continuous endeavor in medicinal chemistry. mdpi.com A primary focus is the rational design of analogs that exhibit high target selectivity, thereby minimizing off-target effects. This is often achieved through structure-activity relationship (SAR) studies, which systematically explore how modifications to the pyrimidine core and its substituents influence biological activity. tandfonline.com For instance, researchers have successfully developed highly selective, non-covalent inhibitors of Bruton's tyrosine kinase (BTK) by creating novel pyrimidine analogs. nih.gov One such compound demonstrated superior affinity for an unactivated conformation of BTK, leading to excellent kinase selectivity. nih.gov

Synthetic strategies are also evolving to create more complex and diverse pyrimidine libraries. mdpi.com Microwave-assisted synthesis and multi-component reactions are being employed to generate novel pyrimidine derivatives efficiently. mdpi.comnih.gov These modern techniques facilitate the introduction of diverse functional groups and linkers to the pyrimidine core, expanding the chemical space for drug discovery. tandfonline.com Furthermore, the incorporation of features that improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, is a key consideration in the design of next-generation pyrimidine analogs. nih.govnih.gov For example, the development of pyrazole-appended pyrimidines as anticancer agents has shown promise. mdpi.com

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets simultaneously. researchgate.netnih.gov This approach is particularly relevant for complex multifactorial diseases like cancer, where multiple signaling pathways are often dysregulated. researchgate.netnih.gov Pyrimidine scaffolds are well-suited for the development of multi-target agents due to their ability to interact with the ATP-binding sites of various kinases. nih.gov

Researchers are actively designing pyrimidine-based compounds as dual or multi-kinase inhibitors. For example, efforts have been made to create dual inhibitors of EGFR and HER2 for breast cancer and to develop inhibitors effective against drug-resistant EGFR mutants. nih.gov The design of such multi-targeting ligands often involves combining pharmacophores from different known inhibitors into a single hybrid molecule. nih.gov This strategy aims to achieve a synergistic therapeutic effect and potentially overcome drug resistance. acs.org Computational methods play a crucial role in identifying potential multi-target candidates and predicting their binding affinities. nih.gov

Addressing Drug Resistance Mechanisms in Therapeutic Applications

Drug resistance is a major obstacle in the long-term efficacy of many therapies, particularly in oncology. mdpi.comnih.gov Cancer cells can develop resistance through various mechanisms, including mutations in the drug target, activation of alternative signaling pathways, or increased drug efflux. nih.gov For pyrimidine-based inhibitors, such as those targeting kinases, resistance can emerge through mutations in the kinase domain that prevent the drug from binding effectively. nih.gov A notable example is the development of resistance to EGFR inhibitors in non-small cell lung cancer. nih.gov

Future research will focus on several strategies to combat drug resistance. One approach is the development of next-generation inhibitors that are active against known resistance mutations. nih.gov For instance, pyrimidine derivatives have been designed to inhibit EGFR triple mutant cell lines. mdpi.com Another strategy is the use of combination therapies, where a pyrimidine-based drug is co-administered with another agent that targets a different pathway or resistance mechanism. nih.gov Furthermore, understanding the ability of cancer cells to switch between metabolic pathways, such as from de novo pyrimidine synthesis to salvage pathways, is crucial for developing strategies to overcome resistance to antimetabolite drugs. nih.gov

Application of Advanced Characterization Techniques in Research

The comprehensive characterization of pyrimidine derivatives and their interactions with biological targets is essential for drug development. A variety of advanced analytical techniques are employed to elucidate the structural, physicochemical, and biological properties of these compounds. Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, along with elemental analysis, are fundamental for confirming the chemical structure of newly synthesized pyrimidines. researchgate.netnih.gov

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for determining the three-dimensional structure of pyrimidine-based inhibitors in complex with their protein targets. acs.org This structural information provides critical insights into the binding mode and can guide the rational design of more potent and selective analogs. mdpi.com Computational modeling and in silico screening methods are also increasingly used to predict the biological activity and properties of pyrimidine compounds, accelerating the drug discovery process. nih.govmdpi.com Additionally, techniques like differential scanning fluorimetry can be used to assess the stability of the target protein upon ligand binding. acs.org

Translational Research and Potential Pre-clinical and Clinical Development Pathways

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical therapies. For pyrimidine-based scaffolds, this involves a well-defined pathway of pre-clinical and clinical development. acs.org After initial identification and optimization in vitro, lead compounds undergo rigorous pre-clinical evaluation in cellular and animal models to assess their efficacy, selectivity, and potential for toxicity. mdpi.comnih.gov For instance, a novel pyrimidine analog targeting BTK demonstrated significant inhibition of the passive cutaneous anaphylaxis reaction in mice, indicating its potential for in vivo activity. nih.gov

Successful pre-clinical candidates can then advance to clinical trials, which are conducted in multiple phases to evaluate their safety and efficacy in humans. mdpi.com Many pyrimidine-based kinase inhibitors have progressed through clinical trials and have been approved for the treatment of various cancers. nih.govmdpi.com The development of orally bioavailable formulations is a key factor for patient compliance and therapeutic success. acs.org The journey from a chemical entity like (4-Chloro-pyrimidin-2-yl)-isopropyl-amine to a clinically approved drug is long and challenging, but the proven success of the pyrimidine scaffold provides a strong foundation for future discoveries. researchgate.netnih.gov

Q & A

Q. What degradation pathways dominate under accelerated stability testing, and how can shelf life be extended?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.